molecular formula C9H9Cl2NO B13047299 1-Amino-1-(3,5-dichlorophenyl)acetone

1-Amino-1-(3,5-dichlorophenyl)acetone

Cat. No.: B13047299
M. Wt: 218.08 g/mol
InChI Key: TVHMRZVEFVKDCQ-UHFFFAOYSA-N
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Biological Activity

1-Amino-1-(3,5-dichlorophenyl)acetone is a compound with significant biological activity, characterized by its unique structure that includes an amino group and a dichlorophenyl moiety. Its molecular formula is C9_9H10_{10}Cl2_2N, with a molecular weight of approximately 220.09 g/mol. This compound has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals.

Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors, thereby influencing various biochemical pathways. Its structural characteristics enable it to interact with multiple molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been noted for their roles in promoting animal growth and improving the lean meat-to-fat ratio in livestock.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds with similar functional groups have shown effectiveness against multidrug-resistant strains . The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Some derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsNotable Findings
AntimicrobialStaphylococcus aureus, E. faecalisEffective against multidrug-resistant strains
AnticancerA549 (lung cancer), MCF-7 (breast cancer)Induces apoptosis; cytotoxic effects observed
Growth PromotionLivestockImproves lean meat-to-fat ratio

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives were tested on A549 cells. The study found that specific modifications to the compound's structure significantly enhanced its cytotoxicity, suggesting that further chemical optimization could yield more potent anticancer agents .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-amino-1-(3,5-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3

InChI Key

TVHMRZVEFVKDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

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